molecular formula C8H7NO B076525 5-Methylbenzoxazole CAS No. 10531-78-9

5-Methylbenzoxazole

Cat. No.: B076525
CAS No.: 10531-78-9
M. Wt: 133.15 g/mol
InChI Key: UBIAVBGIRDRQLD-UHFFFAOYSA-N
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Description

5-Methylbenzoxazole is an organic compound with the molecular formula C8H7NO. It is a derivative of benzoxazole, characterized by a methyl group attached to the benzene ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzoxazole derivatives have shown inhibitory activity against carbonic anhydrases, enzymes crucial for maintaining pH balance in the body .

Cellular Effects

Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . These activities suggest that 5-Methylbenzoxazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzoxazole derivatives have been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been used in various in vitro and in vivo studies, suggesting potential stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Animal models are commonly used in biomedical research to study the toxic or adverse effects of various compounds at high doses .

Metabolic Pathways

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting potential involvement in various metabolic pathways .

Transport and Distribution

Benzoxazole derivatives have been found to interact with various biomolecules, potentially affecting their localization or accumulation .

Subcellular Localization

Benzoxazole derivatives have been found to interact with various biomolecules, potentially affecting their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylbenzoxazole can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with aldehydes under acidic conditions. For instance, a condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another method involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods typically focus on high yield, cost-effectiveness, and environmental sustainability. The use of biodegradable and reusable catalysts, such as elemental sulfur as an oxidant, is a notable example .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzoxazole undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoxazole-5-carboxylic acid, while reduction can produce 5-methylbenzoxazoline .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylbenzoxazole is unique due to its specific structural features, such as the presence of a methyl group, which can influence its chemical reactivity and biological activity. This compound’s unique properties make it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

5-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIAVBGIRDRQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369305
Record name 5-Methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-78-9
Record name 5-Methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10531-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1,3-benzoxazole
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Synthesis routes and methods

Procedure details

Combine 2-amino-4-methyl-phenol (1.0 g, 8.12 mmol), [(dimethylaminomethylene-aminomethylene)dimethylammonium chloride (Gold's reagent) (1.6 g, 9.91 mmol), anhydrous 1,4-dioxane (25 mL) and reflux for 17 h. Cool the reaction mixture to ambient temperature, evaporate the solvent and purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to obtain the desired intermediate as a yellow oil (0.7 g, 65%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of 5-Methylbenzoxazole in materials science?

A1: this compound derivatives have shown promise as interfacial materials in organic solar cells (OSCs). Specifically, they can be incorporated between the zinc oxide layer and the active layer to enhance charge injection/extraction properties. This can lead to improved short-circuit current density (JSC) and power conversion efficiency (PCE). For example, a study demonstrated that incorporating 4-bis(5-phenyl-2-oxazolyl)benzene (E3), a this compound derivative, as an interlayer in an inverted OSC architecture resulted in a significant increase in PCE, reaching 16.52%. []

Q2: How is this compound typically used in coordination chemistry?

A2: this compound can act as a ligand in coordination complexes with transition metals. For example, it can react with cobalt(II) chloride to form trans-Dichlorobis{2-[2-(4-methoxyphenyl)ethenyl]-5-methyl-1,3-benzoxazole-κN}cobalt(II). This complex features a slightly distorted tetrahedral geometry around the cobalt center, with two nitrogen atoms from two this compound ligands and two chloride ions coordinating to the metal. []

Q3: Are there any known examples of this compound derivatives exhibiting biological activity?

A3: Yes, certain derivatives of this compound have been investigated for their potential antitumor activity. Studies have shown that some 2-(1-substituted-1H-[1,2,3]-triazol-4-methylthio)-5-methylbenzoxazole compounds demonstrate inhibitory activity against CDC25B, a key enzyme involved in cell cycle regulation. These findings suggest that further exploration of this compound derivatives could lead to the development of novel anticancer agents. []

Q4: Can this compound be used as a building block in organic synthesis?

A4: Absolutely. This compound serves as a versatile starting material for synthesizing various heterocyclic compounds. It can undergo reactions like cycloadditions with diphenylketen, leading to the formation of oxazinone derivatives. These adducts can further react with nucleophiles, offering diverse synthetic possibilities. [] Another example involves its reaction with diphenylacetyl chloride under basic conditions, which yields 2-isocyano-4-methylphenyl diphenylacetate, a compound with a rare easily accessible odorless isocyanide group. []

Q5: Are there established analytical methods for the detection and quantification of this compound and its derivatives?

A5: Yes, High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector has proven effective in separating and quantifying this compound isomers. This method offers good linearity and low detection limits, making it suitable for analyzing these compounds in various matrices. []

Q6: Have any allergic reactions been associated with this compound?

A6: While not extensively documented, there have been reports of allergic contact dermatitis linked to 2-phenyl-5-methylbenzoxazole, a derivative of this compound. This highlights the importance of considering potential sensitization and allergenic properties when working with this compound and its derivatives, particularly in applications involving human exposure. []

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